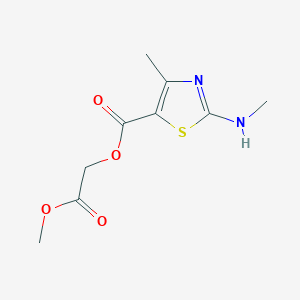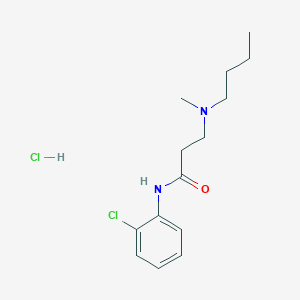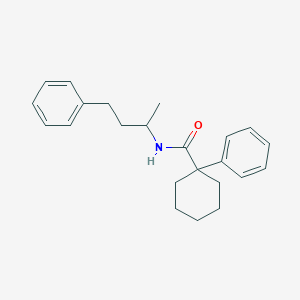![molecular formula C16H28N4O2 B3944066 ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B3944066.png)
ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate
Vue d'ensemble
Description
Ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and other fields. This compound is also known as IBIM, and its chemical formula is C18H30N4O2.
Mécanisme D'action
The exact mechanism of action of ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including:
1. Anti-inflammatory effects: This compound has been shown to exhibit anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Antioxidant effects: this compound has been shown to exhibit antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
3. Vasodilatory effects: This compound has been shown to exhibit vasodilatory properties, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate in lab experiments include its potential applications in various research areas such as cancer research, neurological disorders, and cardiovascular diseases. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
Some of the future directions for the research on ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate include:
1. Further studies on the mechanism of action of this compound to better understand its effects on various signaling pathways in the body.
2. Development of more efficient synthesis methods to reduce the cost and increase the availability of this compound.
3. Clinical trials to evaluate the safety and efficacy of this compound in the treatment of various diseases.
Applications De Recherche Scientifique
Ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate has been extensively studied for its potential applications in the field of medicine. Some of the research areas where this compound has been studied include:
1. Cancer research: this compound has been shown to exhibit anti-cancer properties. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
2. Neurological disorders: This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular diseases: this compound has been shown to exhibit vasodilatory properties, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension.
Propriétés
IUPAC Name |
ethyl 4-[[3-(2-methylpropyl)imidazol-4-yl]methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-4-22-16(21)19-7-5-14(6-8-19)18-10-15-9-17-12-20(15)11-13(2)3/h9,12-14,18H,4-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNOFPGRAOAESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCC2=CN=CN2CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-nitrophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3944009.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3944014.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-3-methyl-2-furamide](/img/structure/B3944020.png)


![7-[(2-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B3944041.png)


![4-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxy-5-nitrophenyl)benzamide](/img/structure/B3944050.png)

![N-(2,6-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanamide](/img/structure/B3944059.png)
